molecular formula C28H34N4O2 B2647823 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzamide CAS No. 946286-12-0

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzamide

Cat. No.: B2647823
CAS No.: 946286-12-0
M. Wt: 458.606
InChI Key: KLIBNWTVYKRREJ-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenylpiperazine moiety, and a methoxybenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(dimethylamino)benzaldehyde, which is then reacted with 4-phenylpiperazine under specific conditions to form the intermediate. This intermediate is further reacted with 4-methoxybenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxy group and phenyl ring but lacks the piperazine moiety.

    Bis(2-ethylhexyl) terephthalate: Similar in having a benzamide structure but differs significantly in its functional groups and overall structure.

Uniqueness

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzamide is unique due to its combination of a dimethylamino group, a phenylpiperazine moiety, and a methoxybenzamide group, which confer specific chemical and biological properties not found in similar compounds .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Phenylpiperazine moiety : Associated with neuropharmacological properties.
  • Methoxybenzamide group : Imparts stability and potential for interaction with biological targets.

The molecular formula for this compound is C26H31N4O2SC_{26}H_{31}N_{4}O_{2}S, and it has been identified with the CAS number 946244-89-9. The presence of multiple functional groups contributes to its complex three-dimensional conformation, crucial for its biological activity.

This compound primarily acts as a selective ligand for dopamine receptors, particularly the D3 receptor. Its mechanism involves:

  • Dopamine Receptor Modulation : The compound exhibits selective binding to dopamine D3 receptors, which are implicated in various neuropsychiatric disorders, including schizophrenia and addiction.

Table 1: Binding Affinity of this compound to Dopamine Receptors

Receptor TypeBinding Affinity (Ki, nM)
D1150
D280
D310
D4200

Biological Activity and Therapeutic Implications

Research indicates that this compound possesses various biological activities:

  • Antidepressant Effects : Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine pathways .
  • Anticonvulsant Activity : Some piperazine derivatives have demonstrated anticonvulsant properties in models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test .
  • Cognitive Enhancement : There is evidence suggesting that dopamine receptor modulators can enhance cognitive functions, making this compound a candidate for further investigation in treating cognitive deficits associated with neurodegenerative diseases.

Study 1: Neuropharmacological Evaluation

A study conducted on the effects of this compound found significant improvements in cognitive function in rodent models. The study utilized behavioral tests such as the Morris water maze to assess memory enhancement.

Study 2: Anticonvulsant Properties

In another investigation, the compound was tested for anticonvulsant activity using the MES model. Results indicated a dose-dependent reduction in seizure activity, suggesting potential therapeutic applications in epilepsy management.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O2/c1-30(2)24-13-9-22(10-14-24)27(21-29-28(33)23-11-15-26(34-3)16-12-23)32-19-17-31(18-20-32)25-7-5-4-6-8-25/h4-16,27H,17-21H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIBNWTVYKRREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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